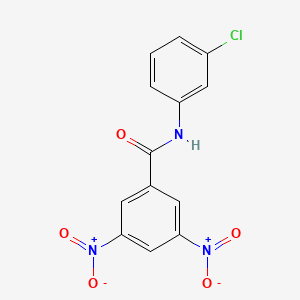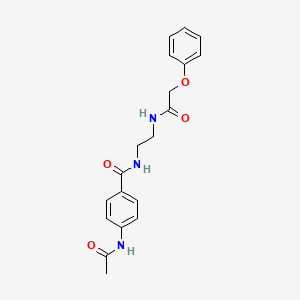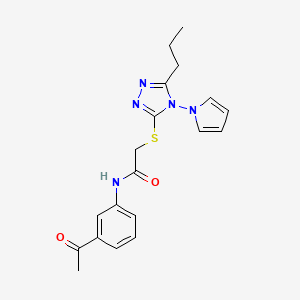
ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate, also known as JWH-018, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 1995 by John W. Huffman, a professor of organic chemistry at Clemson University, and has since been extensively studied for its pharmacological properties.
Mechanism of Action
Ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the brain and central nervous system. Activation of CB1 receptors by ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate leads to a variety of physiological effects, including analgesia, sedation, and euphoria. ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has also been shown to have some affinity for the CB2 receptor, which is primarily located in immune cells and has been implicated in the regulation of inflammation.
Biochemical and Physiological Effects
ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has a variety of biochemical and physiological effects, including analgesia, sedation, and euphoria. It has also been shown to have anti-inflammatory effects, which may make it a promising therapeutic agent for the treatment of inflammatory diseases. Additionally, ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has been shown to affect various neurotransmitter systems, including dopamine, serotonin, and norepinephrine, which may contribute to its psychoactive effects.
Advantages and Limitations for Lab Experiments
Ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has several advantages for use in laboratory experiments, including its potency and selectivity for the CB1 receptor. It is also relatively easy to synthesize and can be obtained in large quantities. However, ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has several limitations, including its potential for abuse and the lack of long-term safety data. Additionally, the psychoactive effects of ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate, including:
1. Further investigation of its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation.
2. Development of more selective CB1 receptor agonists that do not have psychoactive effects.
3. Investigation of the long-term safety of ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate and other synthetic cannabinoids.
4. Development of novel synthetic cannabinoids with improved pharmacological properties.
5. Investigation of the effects of ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate on other neurotransmitter systems, such as the glutamate and GABA systems.
Conclusion
ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. It acts as a potent agonist of the CB1 receptor and has a variety of biochemical and physiological effects. While ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has several advantages for use in laboratory experiments, it also has several limitations and potential risks. Further research is needed to fully understand the pharmacological properties and potential therapeutic applications of ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate and other synthetic cannabinoids.
Synthesis Methods
Ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is synthesized through a multistep process that involves the reaction of 4-chlorobenzoyl chloride with 2-methylindole in the presence of a base. The resulting intermediate is then reacted with ethyl bromoacetate to form the final product. The synthesis of ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is relatively straightforward and can be performed in a standard laboratory setting.
Scientific Research Applications
Ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been shown to reduce anxiety-like behaviors in rodents.
properties
IUPAC Name |
ethyl 5-(4-chlorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO4/c1-3-30-25(29)23-16(2)27(19-7-5-4-6-8-19)22-14-13-20(15-21(22)23)31-24(28)17-9-11-18(26)12-10-17/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOMVMGJZHKIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2886358.png)


![2-Methyl-4-[4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2886363.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide](/img/structure/B2886364.png)
![2-[(5-cyano-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2886365.png)
![7-(3,4-difluorophenyl)-3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2886366.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2886369.png)
![1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B2886370.png)

![1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2886372.png)
